
Tert-butyl 2-fluoro-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-fluoro-5-methylbenzoate: is an organic compound with the molecular formula C12H15FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a fluorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-5-methylbenzoate typically involves the esterification of 2-fluoro-5-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-fluoro-5-methylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-fluoro-5-methylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Tert-butyl 2-fluoro-5-methylbenzoate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group, resulting in the formation of 2-fluoro-5-methylbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 2-fluoro-5-methylphenol (if hydroxide is the nucleophile).
Oxidation: 2-fluoro-5-methylbenzoic acid.
Reduction: 2-fluoro-5-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-fluoro-5-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 2-fluoro-5-methylbenzoate depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl benzoate: Lacks the fluorine and methyl substituents, making it less reactive in certain substitution reactions.
2-fluoro-5-methylbenzoic acid: Contains a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
Methyl 2-fluoro-5-methylbenzoate: Has a methyl ester group instead of a tert-butyl ester group, influencing its steric properties and reactivity.
Uniqueness: Tert-butyl 2-fluoro-5-methylbenzoate is unique due to the combination of the tert-butyl ester group, fluorine atom, and methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, making it valuable for targeted applications in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
1343831-66-2 |
|---|---|
Molekularformel |
C12H15FO2 |
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
tert-butyl 2-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C12H15FO2/c1-8-5-6-10(13)9(7-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
PFUUHBFJAUHICX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


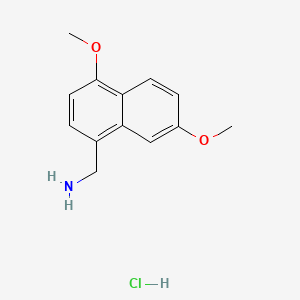
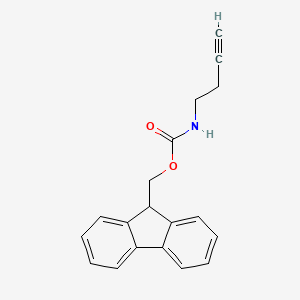


![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
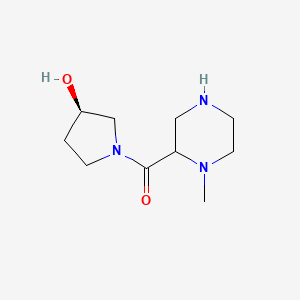
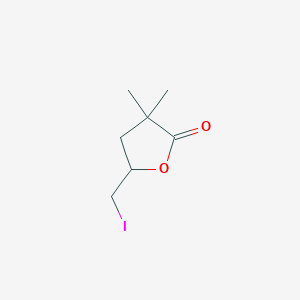
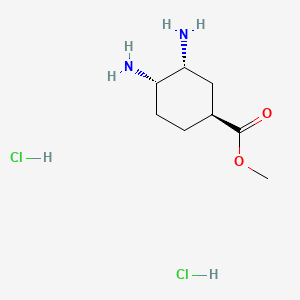
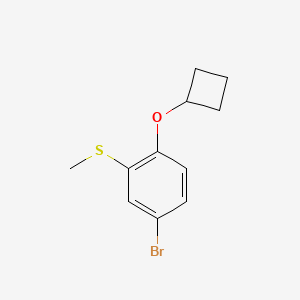

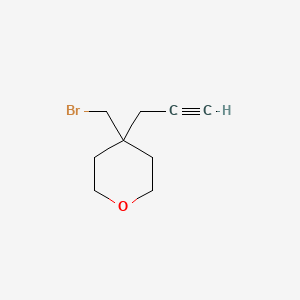
![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)
